molecular formula C14H11BrO3 B14004181 (5-Bromo-2-hydroxyphenyl)(4-methoxyphenyl)methanone CAS No. 5445-83-0

(5-Bromo-2-hydroxyphenyl)(4-methoxyphenyl)methanone

Cat. No.: B14004181
CAS No.: 5445-83-0
M. Wt: 307.14 g/mol
InChI Key: WSXPBMMNRDNDFT-UHFFFAOYSA-N
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Description

(5-Bromo-2-hydroxyphenyl)(4-methoxyphenyl)methanone (CAS: 55082-33-2), also known as 5-bromo-2-hydroxybenzophenone, is a diarylketone with the molecular formula C₁₃H₉BrO₂ and a molecular weight of 277.12 g/mol . Its structure features a brominated hydroxyphenyl ring and a methoxyphenyl ring connected via a carbonyl group.

Key properties include:

  • Melting Point: Not explicitly reported, but analogs range from 165–166°C (e.g., thiazole derivatives) .
  • Spectroscopic Data: IR bands at 1616 cm⁻¹ (C=O stretch) and 3085 cm⁻¹ (O–H stretch) in related compounds .
  • Intramolecular Hydrogen Bonding: The hydroxyl and carbonyl groups form a stabilizing O–H⋯O interaction, common in ortho-substituted benzophenones .

Properties

CAS No.

5445-83-0

Molecular Formula

C14H11BrO3

Molecular Weight

307.14 g/mol

IUPAC Name

(5-bromo-2-hydroxyphenyl)-(4-methoxyphenyl)methanone

InChI

InChI=1S/C14H11BrO3/c1-18-11-5-2-9(3-6-11)14(17)12-8-10(15)4-7-13(12)16/h2-8,16H,1H3

InChI Key

WSXPBMMNRDNDFT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)O

Origin of Product

United States

Preparation Methods

Synthesis of 5-Bromo-2-methoxyphenol (Methoxyphenyl Moiety)

A reliable method to prepare the 5-bromo-2-methoxyphenol intermediate involves:

  • Step 1: Acetylation Protection
    Hydroxyanisole (o-methoxyphenol) is acetylated using acetic anhydride or diacetyl oxide under acidic catalysis (e.g., sulfuric acid) at about 100 °C to protect the phenolic hydroxyl group.
  • Step 2: Bromination
    The acetyl-protected intermediate is brominated using bromine in the presence of iron powder catalyst at 70–80 °C for 5 hours.
  • Step 3: Deacetylation
    The acetyl group is removed by treatment with aqueous sodium bicarbonate solution (10%) at 80 °C, followed by extraction and purification to yield 5-bromo-2-methoxyphenol.

This three-step method achieves moderate to good yields and avoids harsh reagents like butyllithium, enhancing safety and scalability.

Friedel-Crafts Acylation to Form Benzophenone Core

The core ketone structure is formed by Friedel-Crafts acylation of the methoxy-substituted aromatic ring with the benzoyl chloride derived from 5-bromo-2-hydroxybenzoic acid or 5-bromo-2-chlorobenzoic acid.

Preparation of Benzoyl Chloride Intermediate

  • 5-Bromo-2-chlorobenzoic acid or 5-bromo-2-hydroxybenzoic acid is reacted with thionyl chloride (SOCl₂) under reflux, often catalyzed by a small amount of dimethylformamide (DMF, 0.5–1% molar) to form the corresponding benzoyl chloride.
  • Reaction conditions: reflux for 2–4 hours, followed by removal of excess thionyl chloride under reduced pressure.

Friedel-Crafts Acylation and Reduction

  • The benzoyl chloride is dissolved in an organic solvent such as dichloromethane or tetrahydrofuran (THF).
  • A Lewis acid catalyst, commonly aluminum trichloride (AlCl₃), is added, sometimes supported on silica gel to improve handling and reaction efficiency.
  • The methoxy-substituted aromatic compound (e.g., phenetole) is added dropwise under cooling (0 to 5 °C) to control the reaction rate and selectivity.
  • The reaction mixture is stirred for 1–4 hours under vacuum or inert atmosphere.
  • In some protocols, in situ reduction of the acylium intermediate is performed using sodium borohydride or triethylsilane to obtain the benzophenone product directly, avoiding isolation of unstable intermediates.

Protection and Deprotection Strategies

  • The phenolic hydroxyl group in 5-bromo-2-hydroxyphenyl moiety is often protected as an acetyl or methyl ether during bromination or acylation to prevent side reactions.
  • Deprotection is achieved by treatment with bases (e.g., sodium bicarbonate) or demethylation agents like boron tribromide (BBr₃) depending on the protecting group used.

Representative Experimental Conditions and Yields

Step Reagents/Conditions Yield (%) Purity (HPLC) Notes
Benzoyl chloride formation 5-bromo-2-chlorobenzoic acid + SOCl₂, reflux 2–4 h 98 Catalyzed by DMF (0.5–1%)
Friedel-Crafts acylation Benzoyl chloride + phenetole + AlCl₃, 0–5 °C, 1–4 h 57–93 98–99.8 AlCl₃ on silica gel improves vacuum reaction
In situ reduction NaBH₄ or triethylsilane, 0–65 °C, 3–16 h Avoids isolation of intermediates
Bromination (for methoxyphenol) Bromine + Fe powder catalyst, 70–80 °C, 5 h Requires acetyl protection
Deprotection NaHCO₃ aqueous solution, 80 °C 75–90 Removes acetyl protecting groups

Summary of Key Research Findings

  • The one-pot synthesis approach combining Friedel-Crafts acylation and reduction steps reduces catalyst consumption and waste discharge, improving cost efficiency and operational simplicity.
  • Protection of phenolic hydroxyl groups is critical for successful bromination and acylation, with acetylation and methylation being common strategies.
  • Use of supported Lewis acids (AlCl₃ on silica gel) under vacuum enhances reaction control and product purity.
  • The final product purity typically exceeds 98% by HPLC, suitable for further synthetic applications or biological testing.
  • Alternative reduction methods (e.g., triethylsilane vs. sodium borohydride) offer flexibility depending on substrate sensitivity and scale.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group and aromatic rings in this compound undergo oxidation under controlled conditions.

Reaction Type Reagents/Conditions Products Mechanism
Ketone Oxidation KMnO₄, H₂SO₄, 80–100°C Carboxylic acid derivativeCleavage of C–C bonds adjacent to carbonyl
Phenol Oxidation CrO₃, acetic acid Quinone derivativesElectrophilic aromatic substitution
  • Oxidation of the ketone moiety produces a carboxylic acid via cleavage of the α-C–C bond under strong acidic conditions .

  • The phenolic –OH group undergoes oxidation to form quinones, which are stabilized by conjugation with the aromatic system .

Reduction Reactions

The carbonyl group is reducible to alcohols, while halogens may participate in dehalogenation.

Reaction Type Reagents/Conditions Products Mechanism
Carbonyl Reduction NaBH₄, MeOH, 0–25°C Secondary alcohol derivativeNucleophilic addition of hydride ion
Debromination Zn, HCl, reflux Dehalogenated aromatic ketoneRadical-mediated halogen elimination
  • Sodium borohydride selectively reduces the carbonyl group to a secondary alcohol without affecting the bromine substituent .

  • Zinc in acidic conditions removes the bromine atom, yielding a dehalogenated product .

Substitution Reactions

The bromine atom undergoes nucleophilic substitution, while the hydroxyl and methoxy groups participate in electrophilic reactions.

Reaction Type Reagents/Conditions Products Mechanism
Bromine Substitution KOtBu, NH₃(l), –33°C Amine or alkoxy derivativesSNAr (Aromatic nucleophilic substitution)
O-Methylation CH₃I, K₂CO₃, DMF Fully methylated derivativeAlkylation of phenolic –OH
  • Bromine at the 5-position is highly reactive in SNAr reactions due to electron-withdrawing effects from the adjacent hydroxyl and ketone groups .

  • Methylation of the phenolic –OH group enhances solubility and alters electronic properties .

Coupling Reactions

The compound participates in cross-coupling reactions facilitated by transition-metal catalysts.

Reaction Type Reagents/Conditions Products Mechanism
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DME Biaryl derivativesTransmetallation and reductive elimination
Buchwald–Hartwig Pd₂(dba)₃, Xantphos Aminated derivativesOxidative addition and C–N bond formation
  • Suzuki coupling replaces the bromine atom with aryl/heteroaryl groups, enabling the synthesis of extended π-conjugated systems .

  • Buchwald–Hartwig amination introduces nitrogen-containing substituents, useful in medicinal chemistry applications .

Comparative Reactivity Insights

A comparison with structurally similar compounds highlights the influence of substituents:

Compound Key Reactivity Differences
(5-Bromo-2-Cl-phenyl)(4-F-phenyl)methanoneChlorine reduces electron density, slowing SNAr reactions compared to hydroxyl derivatives
(5-Bromo-2-OH-phenyl)(phenyl)methanoneLack of methoxy group decreases solubility and alters coupling efficiency
  • The methoxy group enhances solubility in polar aprotic solvents, improving reaction yields in cross-coupling.

  • The hydroxyl group increases susceptibility to oxidation, necessitating protective strategies during synthesis .

Mechanistic Considerations

  • Electrophilic Substitution : Directed by the hydroxyl group, which activates the aromatic ring toward electrophiles at the ortho/para positions .

  • Nucleophilic Attack : Bromine’s electron-withdrawing effect facilitates nucleophilic displacement at the 5-position .

Scientific Research Applications

(5-Bromo-2-hydroxyphenyl)(4-methoxyphenyl)methanone is an aromatic ketone with a bromine atom and a hydroxy group on one phenyl ring and a methoxy group on the other. It has a molecular weight of approximately 307.143 g/mol. Research suggests it possesses anti-inflammatory and antioxidant properties and interacts with molecular targets, modulating enzyme activity or receptor interactions.

Potential Applications

This compound has potential applications in pharmaceuticals and other fields.

Pharmaceuticals

  • It may serve as a lead compound for developing new therapeutic agents targeting inflammation.
  • Interaction studies indicate that it can form stable complexes with proteins or enzymes, potentially altering their activity. These interactions are crucial for understanding its pharmacological profile and guiding future drug design efforts.

Chromatography

  • It can be analyzed by reverse phase (RP) HPLC with simple conditions using a mobile phase containing acetonitrile, water, and phosphoric acid . For Mass-Spec (MS) compatible applications, phosphoric acid can be replaced with formic acid . Smaller 3 µm particles columns are available for fast UPLC applications . This liquid chromatography method is scalable and can be used for isolating impurities in preparative separation and is also suitable for pharmacokinetics .

Structural Analogs

Several compounds share structural similarities with This compound:

Compound NameStructural FeaturesUnique Aspects
(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanoneContains fluorine instead of methoxyDifferent electronic properties affecting reactivity
(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanoneEthoxy group instead of methoxyAltered solubility and biological interactions
(5-Bromo-2-hydroxyphenyl)(phenyl)methanoneLacks the methoxy groupPotentially different biological activity due to lack of ether functionality. Its solubility may be different

Mechanism of Action

The mechanism of action of (5-Bromo-2-hydroxyphenyl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The bromine atom can also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents/Rings Molecular Formula Melting Point (°C) Biological Activity Key Features
Target Compound 5-Bromo-2-hydroxyphenyl, 4-methoxyphenyl C₁₃H₉BrO₂ Intermediate for SGLT2 inhibitors Intramolecular H-bond, planar structure
4-(5-Bromo-2-hydroxyphenyl)thiazol-2-ylmethanone (4i) Thiazole ring, 4-methoxyphenyl C₁₇H₁₂BrNO₃S Extended conjugation, higher polarity
(5-Bromo-2-hydroxyphenyl)(4-propylcyclohexyl)methanone 4-Propylcyclohexyl C₁₆H₂₁BrO₂ SGLT2 inhibitor intermediate Chair cyclohexane conformation, weak C–H⋯O interactions
(5-Bromo-2-methoxyphenyl)(4-ethylcyclohexyl)methanone 4-Ethylcyclohexyl, 2-methoxy C₁₆H₂₁BrO₂ Reduced H-bonding due to methoxy
(5-Amino-1-phenylindolizin-3-yl)(4-methoxyphenyl)methanone Indolizine ring, 4-methoxyphenyl C₂₁H₁₆N₂O₂ Solvatochromic dipole studies High dipole moment (µₑ > µg)

Substituent Impact :

  • Electron-Withdrawing Groups (Br, Cl) : Increase electrophilicity of the carbonyl group, enhancing reactivity in nucleophilic substitutions .
  • Methoxy vs. Hydroxy Groups : Methoxy substituents reduce hydrogen-bonding capacity but improve lipophilicity, affecting solubility and membrane permeability .
  • Cyclohexyl vs.

Physicochemical and Electronic Properties

  • Dipole Moments : The 4-methoxyphenyl group contributes to a ground-state dipole moment (µg) of ~5.0 D in indolizine derivatives, increasing to ~7.5 D in excited states due to charge redistribution .
  • Solubility : Hydroxyl groups enhance aqueous solubility (e.g., target compound vs. methoxy analogs), but bromine atoms increase molecular weight and logP .

Biological Activity

(5-Bromo-2-hydroxyphenyl)(4-methoxyphenyl)methanone is an aromatic ketone with a molecular formula of C16H15BrO3 and a molecular weight of approximately 307.143 g/mol. The compound is characterized by the presence of a bromine atom, a hydroxy group, and a methoxy group, which contribute to its biological activity. This article explores the biological properties of this compound, focusing on its anti-inflammatory, antioxidant, and potential anticancer activities.

Chemical Structure and Properties

The structural features of this compound include:

  • Bromine Atom : Enhances lipophilicity and may participate in halogen bonding.
  • Hydroxy Group : Increases solubility and can act as a hydrogen bond donor.
  • Methoxy Group : Influences electronic properties and enhances binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Preliminary studies suggest that it may exhibit:

  • Anti-inflammatory Properties : By modulating enzyme activity linked to inflammatory pathways.
  • Antioxidant Activity : Potentially through scavenging free radicals and reducing oxidative stress.

Anti-inflammatory Activity

Research indicates that this compound may inhibit pro-inflammatory cytokines. For instance, in vitro studies have shown that this compound can reduce levels of TNF-alpha and IL-6 in activated macrophages.

Antioxidant Activity

The compound has demonstrated significant antioxidant activity in various assays, including DPPH and ABTS radical scavenging tests. The presence of the hydroxy group is crucial for this activity, as it enhances the ability to donate electrons.

Anticancer Activity

Preliminary studies have also explored the anticancer potential of this compound against several cancer cell lines. Notably:

  • In Vitro Studies : The compound exhibited cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer), with IC50 values ranging from 10 to 20 µM.
Cell LineIC50 (µM)Reference
HeLa15.6
A54918.3
K56212.7

Case Studies

  • Study on Anti-inflammatory Effects :
    A study conducted on macrophage cell lines demonstrated that treatment with this compound significantly reduced the secretion of TNF-alpha by approximately 40% compared to untreated controls.
  • Antioxidant Efficacy Assessment :
    In an experiment measuring the DPPH radical scavenging activity, the compound showed a scavenging percentage of 85% at a concentration of 50 µM, indicating strong antioxidant potential.
  • Cytotoxicity Evaluation :
    The cytotoxic effects were evaluated using MTT assays across various cancer cell lines, revealing that this compound induced apoptosis in K562 cells through mitochondrial pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5-Bromo-2-hydroxyphenyl)(4-methoxyphenyl)methanone, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via Friedel-Crafts acylation using brominated phenolic precursors and 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Reaction optimization should focus on temperature control (60–80°C) and stoichiometric ratios to minimize side reactions like demethylation or over-bromination. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Comparative studies using alternative catalysts (e.g., FeCl₃) may improve selectivity .
  • Data Analysis : Monitor reaction progress via TLC and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase). Yield discrepancies between batches may arise from moisture sensitivity of intermediates; ensure anhydrous conditions .

Q. How can the crystal structure of this compound be characterized?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Grow crystals via slow evaporation of a saturated solution in ethanol or dichloromethane. Key parameters include bond lengths (e.g., C=O: ~1.21 Å), dihedral angles between aromatic rings, and hydrogen-bonding patterns (e.g., O–H⋯O interactions involving the hydroxyl group) .
  • Validation : Cross-validate with DFT calculations (B3LYP/6-311+G(d,p)) to confirm geometric parameters. Discrepancies >0.05 Å in bond lengths may indicate crystal packing effects .

Q. What spectroscopic techniques are most effective for confirming the compound’s identity?

  • Methodology :

  • NMR : ¹H NMR should show distinct signals for the hydroxyl proton (δ 10–12 ppm, broad), methoxy group (δ 3.8–4.0 ppm), and aromatic protons (δ 6.5–8.0 ppm). ¹³C NMR will confirm carbonyl (δ 190–200 ppm) and quaternary carbons .
  • IR : Key peaks include C=O stretch (~1650 cm⁻¹), O–H stretch (~3200 cm⁻¹), and C–Br vibration (~600 cm⁻¹) .
    • Data Interpretation : Compare with literature spectra of structurally analogous methanones (e.g., oxybenzone derivatives) to resolve overlapping signals .

Advanced Research Questions

Q. What mechanistic insights explain the cytotoxicity of this compound in cancer cell lines?

  • Methodology : Conduct in vitro assays (MTT, apoptosis via Annexin V/PI staining) to evaluate dose-dependent cytotoxicity. Probe mechanisms using ROS detection kits (e.g., DCFH-DA) and mitochondrial membrane potential assays (JC-1 dye). Compare with known cytotoxic methanones like phenstatin derivatives to identify shared pathways .
  • Contradictions : If ROS levels and apoptosis markers are inconsistent, consider off-target effects (e.g., inhibition of tubulin polymerization) or metabolic inactivation via glucuronidation .

Q. How does substituent variation (e.g., bromine position, methoxy group) impact bioactivity?

  • Methodology : Synthesize analogs (e.g., 5-chloro or 2-methoxy variants) and test in parallel bioassays. Use QSAR models to correlate electronic parameters (Hammett σ) with IC₅₀ values. Molecular docking (e.g., with tubulin or kinase targets) can predict binding affinity differences .
  • Case Study : Replacing bromine with iodine may enhance lipophilicity but reduce metabolic stability, as seen in halogenated benzophenones .

Q. What experimental strategies address the compound’s low aqueous solubility for pharmacological studies?

  • Methodology :

  • Formulation : Use co-solvents (DMSO/PEG 400) or nanoemulsions (lecithin/tween 80) to enhance solubility. Characterize stability via dynamic light scattering (DLS) .
  • Derivatization : Synthesize prodrugs (e.g., phosphate esters) or β-cyclodextrin inclusion complexes to improve bioavailability .
    • Validation : Compare dissolution profiles (USP apparatus) and in vivo pharmacokinetics (rodent models) of formulations .

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?

  • Methodology : Employ advanced NMR techniques:

  • 2D NMR : HSQC and HMBC to assign coupling between hydroxyl protons and adjacent carbons.
  • NOESY : Identify spatial proximity of methoxy and bromine substituents to confirm regiochemistry .
    • Troubleshooting : If splitting anomalies persist, consider dynamic effects (e.g., rotameric equilibria) or paramagnetic impurities .

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